Benzyl 2-Ethylhexyl Phthalate
Overview
Description
Benzyl 2-Ethylhexyl Phthalate is an organic compound belonging to the class of phthalates, which are widely used as plasticizers. These compounds are primarily added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a diester of phthalic acid and is known for its application in various industrial processes.
Mechanism of Action
Target of Action
Benzyl 2-Ethylhexyl Phthalate, like other phthalates, is known to disrupt the endocrine system . It has been found to interact with various hormone receptors, including nuclear receptors and membrane receptors . The compound can act as an agonist, antagonist, or have mixed effects .
Mode of Action
The compound’s interaction with its targets leads to a variety of changes. For instance, it can disrupt the release of hypothalamic, pituitary, and peripheral hormones . It can also interfere with intracellular signaling pathways and modulate gene expression .
Biochemical Pathways
This compound is metabolized through hydrolysis and oxidation (phase 1 metabolic processes), followed by conjugation (phase 2 metabolic processes) . The formation of certain metabolites suggests that the compound might be metabolized through the β-oxidation pathway .
Pharmacokinetics
The compound enters the bloodstream and reaches the liver for further detoxification after digestion . The metabolites of this compound are excreted via urine and/or feces . .
Result of Action
Continuous exposure to this compound may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction . It may also induce changes in puberty, the development of testicular dysgenesis syndrome, neurodevelopmental and neurobehavioral abnormalities, cancer, and fertility disorders in both males and females .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s persistence and detection in various environmental media have become significant issues . It has been found in different environmental matrices, including air, water, soil, and even in food, medicine, and personal care products . The compound’s physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings .
Biochemical Analysis
Biochemical Properties
Benzyl 2-Ethylhexyl Phthalate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found that certain bacteria can metabolize this compound through an initial hydrolytic pathway of degradation, followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to tricarboxylic acid (TCA) cycle intermediates . This suggests that this compound can interact with enzymes involved in hydrolysis and the TCA cycle.
Cellular Effects
This compound can have various effects on cells and cellular processes. For example, it has been suggested that continuous exposure to phthalates, including this compound, may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, it has been suggested that phthalates, including this compound, can interact with nuclear receptors in a variety of neuronal regions that control brain activities . This suggests that this compound can bind to these receptors, potentially leading to changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been found that the total concentrations of phthalates, including this compound, in fish species collected from Poyang Lake, China, ranged between 118.63 and 819.84 μg/kg wet weight . This suggests that the effects of this compound on cellular function can vary over time, potentially due to factors such as the product’s stability and degradation.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been found that butyl benzyl phthalate, a related compound, provoked the overexpression of the EcR gene in mice with significant increases from exposures of 0.1mg/L and above . This suggests that high doses of this compound could potentially have toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. For example, it has been found that certain bacteria can metabolize this compound through an initial hydrolytic pathway of degradation, followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates . This suggests that this compound can interact with enzymes involved in these metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-Ethylhexyl Phthalate is synthesized through the esterification of phthalic anhydride with benzyl alcohol and 2-ethylhexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process can be summarized as follows:
Esterification Reaction: Phthalic anhydride reacts with benzyl alcohol and 2-ethylhexanol in the presence of an acid catalyst.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 100°C to 150°C, to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving distillation steps to separate the desired ester from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-Ethylhexyl Phthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield phthalic acid, benzyl alcohol, and 2-ethylhexanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde and other oxidation products.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Hydrolysis: Phthalic acid, benzyl alcohol, 2-ethylhexanol.
Oxidation: Benzaldehyde, phthalic acid derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Benzyl 2-Ethylhexyl Phthalate finds applications in various fields of scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of endocrine disruption.
Medicine: Investigated for its potential toxicological effects and its role in medical device manufacturing.
Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants.
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate: Another widely used plasticizer with similar applications but different structural properties.
Dibutyl phthalate: A lower molecular weight phthalate with different physical and chemical properties.
Butyl benzyl phthalate: Similar in structure but with different functional groups, leading to varied applications and effects.
Uniqueness: Benzyl 2-Ethylhexyl Phthalate is unique due to its specific combination of benzyl and 2-ethylhexyl groups, which confer distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other phthalates may not perform as effectively.
Properties
IUPAC Name |
1-O-benzyl 2-O-(2-ethylhexyl) benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-3-5-11-18(4-2)16-26-22(24)20-14-9-10-15-21(20)23(25)27-17-19-12-7-6-8-13-19/h6-10,12-15,18H,3-5,11,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBLXUAPXWEIPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940214 | |
Record name | Benzyl 2-ethylhexyl benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18750-05-5 | |
Record name | Benzyl octyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18750-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalic acid, benzyl 2-ethylhexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018750055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl 2-ethylhexyl benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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